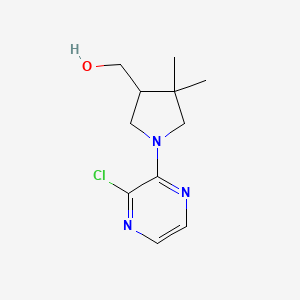

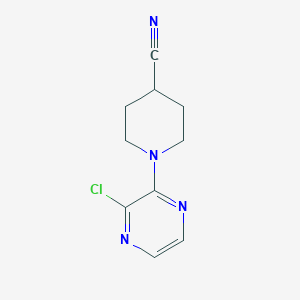

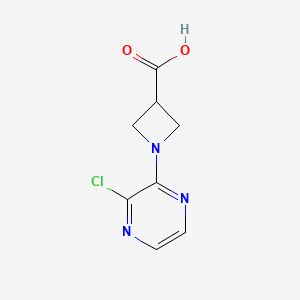

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol

Overview

Description

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol, also known as CPDP, is an organic compound with a wide range of applications in scientific research. CPDP is a member of the pyrazine family and is composed of a pyrazine ring containing a chlorine atom and a 3-methylpyrrolidine side chain. It is an important intermediate in the synthesis of various compounds and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Imidazo[1,2-a]pyridines

Imidazo[1,2-a]pyridines are compounds that have garnered significant interest in medicinal chemistry due to their diverse bioactivity. They exhibit antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . The compound can be utilized in the synthesis of these imidazo[1,2-a]pyridines, which are also known as cyclin-dependent kinase inhibitors, calcium channel blockers, and GABA A receptor modulators .

Microwave-Assisted Organic Synthesis

The compound serves as a precursor in microwave-assisted organic synthesis. This method is valued for being fast, clean, high-yielding, and environmentally benign. It simplifies the operation and increases selectivity for the rapid synthesis of heterocyclic compounds .

Pharmaceutical Drug Development

Some synthetic drugs that contain the imidazo[1,2-a]pyridine unit, such as Zolpidem (a sedative), Alpidem (an anxiolytic), and Olprinone (a heart-failure drug), have been commercialized. The subject compound could be a key intermediate in the development of similar pharmaceutical agents .

Catalyst-Free Chemical Reactions

In the pursuit of more sustainable and environmentally friendly chemical processes, the compound can be used in catalyst-free reactions. This approach aligns with current environmental concerns and economic considerations by reducing waste and avoiding harsh reaction conditions .

Material Safety and Handling Research

The compound’s safety profile, including hazard statements and precautionary measures, is crucial for research in material safety and handling. Understanding its properties helps in developing safe laboratory practices and protocols .

Analytical Chemistry Techniques

The compound can be analyzed using techniques like Thin Layer Chromatography (TLC) and preparative flash chromatography. These methods are essential for monitoring reaction progress and purifying synthesized compounds .

Environmental Chemistry

Given its role in catalyst-free and solvent-free synthesis, the compound is relevant in environmental chemistry research. It contributes to the development of greener chemical processes that minimize the environmental footprint of chemical manufacturing .

Educational Chemistry

Lastly, the compound can be used in educational settings to demonstrate various chemical reactions and synthesis techniques. It serves as an example of how modern chemistry is evolving towards more sustainable practices .

properties

IUPAC Name |

[1-(3-chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O/c1-11(2)7-15(5-8(11)6-16)10-9(12)13-3-4-14-10/h3-4,8,16H,5-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGVEJMZMZWWJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1CO)C2=NC=CN=C2Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(3-Chloropyrazin-2-yl)-4,4-dimethylpyrrolidin-3-yl)methanol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(8-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethan-1-amine](/img/structure/B1479063.png)

![5-alanyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479065.png)

![5-(3-aminopyridin-2-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1479067.png)

![6,7-dihydrothieno[3,2-c]pyridin-5(4H)-amine](/img/structure/B1479083.png)